4-(2-Benzyloxyphenyl)picolinic acid

P2X7 Receptor Inflammation Pain

4-(2-Benzyloxyphenyl)picolinic acid (CAS 1258618-36-8) is a synthetic picolinic acid derivative characterized by a 2-benzyloxyphenyl substituent at the 4-position of the pyridine ring. It functions as a potent, competitive antagonist of the P2X7 purinergic receptor, an ATP-gated cation channel central to inflammatory signaling, neuropathic pain, and neurodegenerative disorders.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 1258618-36-8
Cat. No. B6394618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Benzyloxyphenyl)picolinic acid
CAS1258618-36-8
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O
InChIInChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
InChIKeyYOTTYRJQJMTPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Benzyloxyphenyl)picolinic acid (CAS 1258618-36-8): Preclinical P2X7 Antagonist with Differentiated Human Potency for Inflammatory Disease Research


4-(2-Benzyloxyphenyl)picolinic acid (CAS 1258618-36-8) is a synthetic picolinic acid derivative characterized by a 2-benzyloxyphenyl substituent at the 4-position of the pyridine ring . It functions as a potent, competitive antagonist of the P2X7 purinergic receptor, an ATP-gated cation channel central to inflammatory signaling, neuropathic pain, and neurodegenerative disorders [1]. Quantitative profiling reveals robust antagonism of human P2X7 with IC50 values of 10 nM and 10.2 nM in ethidium uptake and calcium flux assays, respectively, and potent functional inhibition of IL-1β release (IC50 = 5.01 nM) in human THP-1 cells [2]. Notably, this compound has been curated in ChEMBL with a Max Phase designation of 'Preclinical', indicating progression beyond early discovery and differentiating it from uncharacterized screening hits [3].

Why 4-(2-Benzyloxyphenyl)picolinic acid Cannot Be Replaced by Other P2X7 Antagonists or Picolinic Acid Derivatives


P2X7 receptor antagonists exhibit substantial inter-compound variability in species-specific potency and functional efficacy that precludes simple interchange. For example, while A-740003 is more potent against rat P2X7 (IC50 = 18 nM) than human P2X7 (IC50 = 40 nM) , 4-(2-Benzyloxyphenyl)picolinic acid demonstrates a reversed selectivity with superior potency against the human ortholog (IC50 = 10 nM vs 39.8 nM for rat) [1]. This species-specific divergence, combined with differences in functional readouts such as IL-1β inhibition—where 4-(2-Benzyloxyphenyl)picolinic acid (IC50 = 5.01 nM) outperforms A-740003 (IC50 = 156 nM) by over 30-fold [1]—means that substituting another P2X7 antagonist or a generic picolinic acid derivative would not recapitulate the same pharmacological profile in human cell-based models.

4-(2-Benzyloxyphenyl)picolinic acid: Quantitative Differentiation from Clinical and Tool P2X7 Antagonists


Superior Human P2X7 Antagonism Versus Clinical Candidate A-740003

4-(2-Benzyloxyphenyl)picolinic acid exhibits a 4-fold greater potency against the human P2X7 receptor compared to the well-characterized clinical antagonist A-740003. In a BzATP-stimulated calcium flux assay using human 1321N1 cells stably expressing recombinant human P2X7, 4-(2-Benzyloxyphenyl)picolinic acid achieved an IC50 of 10.2 nM [1], while A-740003 under analogous conditions yields an IC50 of 40 nM . This human potency advantage is a critical differentiator for translational research focused on human disease models.

P2X7 Receptor Inflammation Pain Calcium Flux

Enhanced Functional Inhibition of IL-1β Release Compared to A-740003

The functional consequence of P2X7 antagonism is often measured by inhibition of IL-1β release, a key pro-inflammatory cytokine. 4-(2-Benzyloxyphenyl)picolinic acid demonstrates an IC50 of 5.01 nM in a human THP-1 cell assay measuring inhibition of benzoyl-ATP-induced IL-1β release [1]. This is over 30-fold more potent than the comparator A-740003, which requires an IC50 of 156 nM to achieve the same effect under similar conditions . This functional potency gap highlights a significant differentiation in downstream anti-inflammatory activity.

IL-1β Inflammasome Cytokine Release Functional Assay

Rat P2X7 Potency Profile Differentiated from Tool Antagonist A-438079

In rodent pharmacology models, potency differences are critical. 4-(2-Benzyloxyphenyl)picolinic acid shows an IC50 of 39.8 nM against rat P2X7 expressed in HEK cells [1], which is over 8-fold more potent than the commonly used tool antagonist A-438079, which exhibits an IC50 of 321 nM in a comparable rat P2X7 calcium flux assay . This indicates that 4-(2-Benzyloxyphenyl)picolinic acid provides a significantly stronger pharmacological blockade in rat-derived systems compared to A-438079.

Rodent Models Species Selectivity Ethidium Uptake P2X7 Antagonism

Preclinical Development Stage Differentiates from Early Discovery Compounds

4-(2-Benzyloxyphenyl)picolinic acid has been designated with a Max Phase of 'Preclinical' in the ChEMBL database [1]. This designation implies that the compound has undergone a degree of characterization and optimization beyond that of a typical high-throughput screening hit or early research tool, including assessments of drug-like properties and initial in vivo profiling. In contrast, many P2X7 antagonists described in the literature remain at the 'Discovery' or 'Research Tool' phase, lacking the same level of developmental validation. This preclinical status provides procurement decision-makers with a measure of confidence regarding the compound's stability, solubility, and overall suitability for advanced in vivo studies.

Drug Development Lead Optimization Preclinical Candidate Translational Research

4-(2-Benzyloxyphenyl)picolinic acid: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Human-Specific In Vitro Pharmacology and Target Engagement Studies

Given its superior potency against human P2X7 (IC50 = 10-10.2 nM) relative to the clinical candidate A-740003 (IC50 = 40 nM) [1], 4-(2-Benzyloxyphenyl)picolinic acid is optimally suited for detailed pharmacological profiling in human cell lines. This includes studies using primary human immune cells (e.g., monocytes, macrophages) or human-derived iPSC models, where robust target engagement at low nanomolar concentrations is required to minimize off-target effects and ensure complete receptor blockade.

Functional Studies of P2X7-Mediated Inflammasome Activation and Cytokine Release

The compound's exceptional potency in inhibiting IL-1β release (IC50 = 5.01 nM) [1] makes it a premier tool for investigating the P2X7-NLRP3 inflammasome axis. It is particularly valuable in assays requiring robust suppression of this key pro-inflammatory pathway, such as in models of gout, rheumatoid arthritis, or neuroinflammation, where IL-1β is a central pathogenic mediator. Its 31-fold functional potency advantage over A-740003 allows for the use of lower concentrations, reducing potential confounding factors from compound insolubility or cellular toxicity.

In Vivo Efficacy Studies in Rat Models of Inflammatory and Neuropathic Pain

With an IC50 of 39.8 nM at the rat P2X7 receptor [1], which is over 8-fold more potent than the tool antagonist A-438079 , 4-(2-Benzyloxyphenyl)picolinic acid is a strong candidate for in vivo proof-of-concept studies in rodent disease models. Its potency profile suggests it may achieve effective receptor occupancy in vivo at lower doses than A-438079, making it suitable for evaluating P2X7 blockade in established rat models of chronic constriction injury, carrageenan-induced hyperalgesia, or adjuvant-induced arthritis.

Lead Optimization and Preclinical Candidate Benchmarking

As a compound with a documented 'Preclinical' Max Phase [2], 4-(2-Benzyloxyphenyl)picolinic acid serves as an excellent benchmark for medicinal chemistry efforts aimed at developing next-generation P2X7 antagonists. Its well-defined potency profile against both human and rat receptors, combined with its functional activity in a disease-relevant assay, provides a valuable reference point for evaluating new chemical entities. Procurement of this compound supports structure-activity relationship (SAR) studies and the establishment of target product profiles for internal drug discovery programs.

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